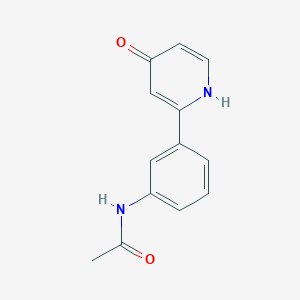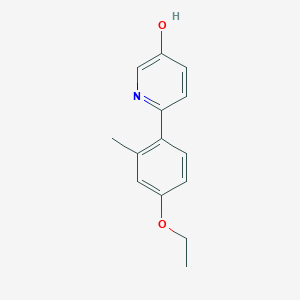
6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid (6-AMEP) is an organic compound, which is an important intermediate in the synthesis of a number of pharmaceuticals and other compounds. 6-AMEP has been extensively studied for its ability to act as a prodrug for the delivery of various drugs, and its ability to act as a carrier molecule for the delivery of various substances. 6-AMEP has also been studied for its ability to act as a catalyst in various reactions, as well as its potential use in the synthesis of various drugs.
作用機序
The mechanism of action of 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% is not fully understood. It is believed that 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% acts as a prodrug, which is a molecule that is converted into an active drug in the body. 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% is thought to be converted to an active compound by hydrolysis, which is the breaking of a molecule into two smaller molecules by the addition of a water molecule. This hydrolysis is thought to be catalyzed by enzymes in the body, which are responsible for the conversion of 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% into an active compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% are not fully understood. However, it has been shown to have an effect on the metabolism of various drugs, and it has been shown to be involved in the metabolism of certain drugs. 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% has also been shown to have an effect on the activity of certain enzymes, and it has been shown to have an effect on the activity of certain hormones.
実験室実験の利点と制限
The advantages of using 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% in laboratory experiments include its ease of synthesis, its high yield, and its ability to act as a prodrug for the delivery of various drugs. The limitations of using 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% in laboratory experiments include its potential to be toxic, its potential to interact with other compounds, and its potential to be metabolized by enzymes in the body.
将来の方向性
For 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% include further research into its potential use in drug delivery systems, drug targeting, and drug delivery systems for targeted delivery of drugs. In addition, research into its potential use in the synthesis of various drugs, its potential to act as a catalyst in various reactions, and its potential to act as a prodrug for the delivery of various drugs should be further explored. Finally, research into its biochemical and physiological effects should be further explored in order to understand its potential therapeutic applications.
合成法
6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% can be synthesized in a number of different ways. The most common method is the reaction of 4-ethoxy-2-methylphenol with ethylchloroformate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% in a yield of approximately 95%. Other methods of synthesis include the reaction of 4-ethoxy-2-methylphenol with ethylchloroformate in the presence of a base such as potassium hydroxide, and the reaction of 4-ethoxy-2-methylphenol with ethylchloroformate in the presence of a base such as sodium hydroxide.
科学的研究の応用
6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% has been studied for its ability to act as a prodrug for the delivery of various drugs, and its ability to act as a carrier molecule for the delivery of various substances. 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% has also been studied for its ability to act as a catalyst in various reactions, as well as its potential use in the synthesis of various drugs. In addition, 6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid, 95% has been studied for its potential use in drug delivery systems, drug targeting, and drug delivery systems for targeted delivery of drugs.
特性
IUPAC Name |
6-amino-3-(4-ethoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-10-4-5-11(9(2)8-10)12-6-7-13(16)17-14(12)15(18)19/h4-8H,3H2,1-2H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYTOYNUHGIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-ethoxy-2-methylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6414787.png)












